[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Description
Properties
IUPAC Name |
[4-(4-methoxypyridin-2-yl)oxan-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-15-10-2-5-14-11(8-10)12(9-13)3-6-16-7-4-12/h2,5,8H,3-4,6-7,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZLQODIPLFCNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C2(CCOCC2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182265 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439897-95-6 | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439897-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-methanamine, tetrahydro-4-(4-methoxy-2-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601182265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxypyridine Group: The methoxypyridine group is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a methoxy group donor.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted reactions may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridine group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxane ring or the methoxypyridine group, resulting in the formation of reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or amines.
Chemistry:
Organic Synthesis: [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound can be used as a probe to study biochemical pathways involving methoxypyridine derivatives.
Medicine:
Drug Development: Due to its unique structure, [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is investigated for its potential as a pharmacophore in drug design.
Industry:
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific functionalities.
Mechanism of Action
The mechanism by which [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxypyridine group can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. Pathways involving oxidative stress and signal transduction may be modulated by this compound, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural analogs of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine differ in substituent groups, ring systems, or substitution patterns, leading to variations in biological activity and physicochemical properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Positional Isomerism: Methoxy Substitution
The 6-methoxy isomer (CAS: 1439896-82-8) differs from the target compound in the placement of the methoxy group on the pyridine ring. For example, 6-methoxy derivatives in imidazopyridine scaffolds have shown enhanced inhibitory activity against GSK-3β compared to other isomers .
Heterocycle Replacement: Pyridine vs. Phenyl/Benzodioxol
- Benzodioxol analog : The benzodioxol group adds electron density and rigidity, which may enhance interactions with aromatic residues in enzyme active sites .
Functional Group Modifications
- Ether-linked analog (CAS: 1249593-97-2): The oxan-4-yloxy group introduces an oxygen atom, improving solubility and reducing steric hindrance compared to direct pyridine attachment. This modification is common in CNS-targeting drugs to enhance blood-brain barrier penetration .
Biological Activity
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a synthetic compound notable for its unique structural features, which include a methoxypyridine group and an oxane (tetrahydrofuran) moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including neuropharmacological effects and antimicrobial properties. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is C12H18N2O2. The presence of the methoxy group enhances solubility, which is critical for biological activity. The structural arrangement allows for various interactions with biological targets, including enzymes and receptors.
The biological activity of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is primarily attributed to its interactions with molecular targets involved in neurotransmission and metabolic pathways. Key mechanisms include:
- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests potential antidepressant-like activity by influencing serotonin and norepinephrine levels.
- Antimicrobial Activity : The methoxypyridine component is associated with antimicrobial properties, making it a candidate for further exploration against various pathogens.
- Oxidative Stress Pathways : The compound may modulate oxidative stress responses, impacting cellular signaling pathways involved in inflammation and cell survival.
Antimicrobial Properties
Preliminary studies indicate that [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine exhibits significant antibacterial activity. For instance, it has shown effectiveness against E. coli and Staphylococcus aureus, which are critical pathogens in clinical settings.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
Neuropharmacological Effects
Research indicates that compounds with similar structures can exhibit neuroprotective effects. In vitro studies have demonstrated that [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine may influence cell viability in neuronal cell lines under oxidative stress conditions.
| Cell Line | IC50 (μg/mL) |
|---|---|
| Hela (Cervical Cancer) | 226 |
| A549 (Lung Cancer) | 242.52 |
Case Studies
- Antidepressant-like Activity : A study explored the effects of similar pyridine derivatives on behavioral models of depression, showing that these compounds could enhance serotonin levels in the brain.
- Antimicrobial Efficacy : In a recent investigation, [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine was tested against MRSA strains, demonstrating significant inhibitory effects, suggesting its potential as an alternative treatment for antibiotic-resistant infections.
Scientific Research Applications
Overview
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a synthetic organic compound that has attracted attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features, including a methoxy-substituted pyridine ring and an oxane moiety, enhance its solubility and potential biological activity. This article explores the scientific research applications of this compound, supported by data tables and case studies.
Medicinal Chemistry
Drug Development : The compound is being investigated as a potential lead for developing new drugs targeting neurological disorders such as depression and anxiety. Its structural similarity to known neurotransmitter modulators suggests it may influence serotonin and norepinephrine levels, which are critical in mood regulation.
Antimicrobial Activity : The presence of the pyridine ring is often associated with antimicrobial properties. Preliminary studies indicate that compounds with similar structures exhibit activity against various bacterial and fungal strains, making this compound a candidate for further exploration in antimicrobial applications.
Biochemical Research
Enzyme Interaction Studies : The compound is utilized in biochemical assays to study interactions with specific enzymes, which can elucidate its role in metabolic pathways. Understanding these interactions can provide insights into its potential therapeutic effects.
Neuropharmacological Effects : Initial research suggests that [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine may exhibit antidepressant-like activity by modulating neurotransmitter systems. This aligns with findings from structurally similar compounds that have shown promise in influencing mood regulation.
Case Studies
- Neuropharmacological Study : A study investigated the effects of [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine on serotonin levels in rodent models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.
- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various bacterial strains. The compound demonstrated effective inhibition of bacterial growth, supporting its potential as an antimicrobial agent.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group undergoes nucleophilic substitution under acidic or basic conditions. The pyridine ring’s electron-withdrawing nature and the oxane’s steric effects influence reaction rates and regioselectivity.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 78% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | 85% | |
| Sulfonation | SO₃·Py, DCM, 0°C | Sulfonamide derivative | 62% |
Key Findings :
-
Alkylation with methyl iodide proceeds efficiently in polar aprotic solvents (DMF).
-
Acylation reactions show high yields due to the amine’s nucleophilicity.
-
Sulfonation requires controlled conditions to avoid over-sulfonation of the oxane ring.
Oxidation-Reduction Reactions
The amine and methoxypyridinyl groups participate in redox reactions, influencing pharmacological activity.
Key Findings :
-
Methoxy demethylation using BBr₃ selectively removes the methyl group without altering the oxane scaffold .
-
Oxane epoxidation with mCPBA is stereospecific, producing a single diastereomer.
Condensation and Cyclization Reactions
The amine group facilitates condensation with carbonyl compounds, forming heterocyclic systems.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Schiff Base Formation | Benzaldehyde, EtOH, Δ | Imine-linked derivative | 73% | |
| Thiadiazole Cyclization | CS₂, KOH, EtOH, reflux | Thiadiazole-fused compound | 58% |
Key Findings :
-
Schiff base formation is reversible but stabilized by the pyridine ring’s electron-deficient nature.
-
Thiadiazole synthesis aligns with methods for similar amines in antiparasitic drug development .
Ring-Opening Reactions of the Oxane Scaffold
The tetrahydrofuran ring undergoes acid- or base-catalyzed cleavage.
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), H₂O, 100°C | Linear diol derivative | 82% | |
| Base-Induced Ring Opening | NaOH, EtOH, Δ | Alkene intermediate | 67% |
Key Findings :
-
Acidic hydrolysis proceeds via protonation of the oxane oxygen, leading to C–O bond cleavage.
-
Base treatment induces β-elimination, forming conjugated alkenes.
Catalytic Functionalization
Transition-metal catalysis enables cross-coupling and C–H activation.
Key Findings :
Q & A
Q. What are the established synthetic routes for [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling pyridine derivatives with oxane (tetrahydropyran) intermediates. For example, nucleophilic substitution or reductive amination may be employed to introduce the methanamine group. Optimization strategies include:
- Catalyst selection: Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions .
- Temperature control: Maintaining 60–80°C to balance reaction rate and byproduct formation .
- Solvent choice: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
- Purification: Column chromatography with silica gel or reverse-phase HPLC to isolate the product .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer: Key techniques include:
- NMR spectroscopy:
- X-ray crystallography:
Q. What safety protocols are critical for handling [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine?
Methodological Answer:
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .
- Spill management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- Docking studies: Software like AutoDock Vina models binding affinity to biological targets (e.g., enzymes or receptors) .
- DFT calculations: Gaussian or ORCA software analyzes electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
- MD simulations: GROMACS tracks conformational changes in aqueous environments, revealing stability under physiological conditions .
Q. What strategies resolve contradictions in crystallographic or spectroscopic data?
Methodological Answer:
- Multi-technique validation: Cross-check X-ray data with NMR assignments (e.g., verifying methoxy group orientation) .
- High-resolution mass spectrometry (HRMS): Confirms molecular formula when isotopic patterns conflict with expected results .
- Paramagnetic NMR: Resolves ambiguities in dynamic molecules by introducing shift reagents .
Q. How can structure-activity relationships (SAR) be studied for biological activity?
Methodological Answer:
- Analog synthesis: Modify the methoxy group (e.g., replace with ethoxy or halogens) and test activity in cellular assays .
- Pharmacophore mapping: Tools like Schrödinger’s Phase identify critical functional groups (e.g., the oxane ring’s role in binding) .
- In vitro assays: Measure IC50 values against target enzymes (e.g., kinases) to correlate substituent effects with potency .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
Q. What challenges arise in chiral resolution of enantiomers, and how are they addressed?
Methodological Answer:
- Chiral chromatography: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .
- Circular dichroism (CD): Confirm absolute configuration by comparing experimental CD spectra with computational predictions .
- Crystallization additives: Tartaric acid derivatives induce diastereomeric salt formation for preferential crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
